N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a propyl substituent at position 3 of the pyrimidinone core and a 3,4-dimethoxybenzyl group attached via a sulfanyl-acetamide linker. This structural framework is common in bioactive molecules, where the thienopyrimidinone core often confers kinase inhibitory or antimicrobial activity . The 3,4-dimethoxybenzyl moiety may enhance lipophilicity and influence receptor binding, while the propyl group could modulate metabolic stability.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-8-23-19(25)18-14(7-9-28-18)22-20(23)29-12-17(24)21-11-13-5-6-15(26-2)16(10-13)27-3/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTPRGMNDXNMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core linked to a dimethoxybenzyl group and a sulfanyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 356.42 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. The mechanism is believed to involve the inhibition of bacterial DNA synthesis and cell wall formation.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition | |
| Staphylococcus aureus | Moderate inhibition | |
| Bacillus subtilis | Strong inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of protein kinase B (AKT) phosphorylation.
Case Study: Bladder Cancer
In a study involving bladder cancer cells, this compound was shown to significantly reduce cell viability and promote apoptosis. The compound's effects were attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.
The proposed mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.
- DNA Interaction : Potential intercalation into DNA or RNA structures may impede replication and transcription processes.
- Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares structural homology with derivatives reported in recent literature, particularly those featuring the thieno[3,2-d]pyrimidinone scaffold. Key analogs include:
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (CAS 1291863-41-6)
- Core Structure: Thieno[3,2-d]pyrimidinone with a 2,3-dimethylphenyl group at position 3.
- Substituents: Pyrimidinone ring: 2,3-Dimethylphenyl (electron-donating groups). Acetamide linker: 4-Methylbenzyl (hydrophobic substituent).
- Molecular Formula : C24H23N3O2S2; Molecular Weight : 449.6 .
Target Compound
- Core Structure: Thieno[3,2-d]pyrimidinone with a propyl group at position 3.
- Substituents: Pyrimidinone ring: Propyl (flexible alkyl chain). Acetamide linker: 3,4-Dimethoxybenzyl (polar, methoxy-rich aromatic group).
- Molecular Formula : C24H25N3O4S2 (estimated); Molecular Weight : ~491.6 (calculated).
Structural and Functional Implications
- Steric Considerations: The propyl chain on the pyrimidinone core may confer greater conformational flexibility than the rigid 2,3-dimethylphenyl group in the analog, impacting target binding .
Physicochemical and Pharmacological Properties
- Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound may reduce logP compared to the 4-methylbenzyl analog, balancing membrane permeability and aqueous solubility.
- Metabolic Stability : The propyl group could be susceptible to oxidative metabolism, whereas the dimethylphenyl group in CAS 1291863-41-6 might resist degradation due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
